molecular formula C16H21N3O3 B2562480 N-allyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamide CAS No. 941921-31-9

N-allyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamide

Cat. No.: B2562480
CAS No.: 941921-31-9
M. Wt: 303.362
InChI Key: OXIZJOYGILSJLA-UHFFFAOYSA-N
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Description

N-allyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamide is a synthetic organic compound of significant interest in medicinal chemistry research. It belongs to a class of molecules characterized by a piperazine ring core, which is a common pharmacophore found in compounds active on a variety of central nervous system targets. The structure incorporates a 4-methoxyphenyl group on the piperazine nitrogen and an N-allyl-2-oxoacetamide moiety, a functional group pattern present in other investigated compounds (citations: [1] ). Piperazine derivatives are extensively studied for their potential interactions with neurotransmitter receptors. Specifically, structural analogues featuring a 2-methoxyphenylpiperazine group have been explored as high-affinity and selective ligands for dopamine receptor subtypes, serving as valuable research tools in neuropharmacology (citations: [3] ). Furthermore, alpha-oxoacetamide derivatives linked to various heterocyclic systems have been investigated for their potential as antifungal agents (citations: [1] ). Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules or as a reference standard in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents or pharmacological probes. Its molecular formula is C16H20N3O3, with a molecular weight of 302.35 g/mol. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-3-8-17-15(20)16(21)19-11-9-18(10-12-19)13-4-6-14(22-2)7-5-13/h3-7H,1,8-12H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIZJOYGILSJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl chloride under basic conditions to introduce the methoxyphenyl group.

    Introduction of the Allyl Group: The allyl group is introduced by reacting the intermediate with allyl bromide in the presence of a base.

    Formation of the Oxoacetamide Group: Finally, the oxoacetamide group is formed by reacting the intermediate with oxalyl chloride followed by reaction with ammonia.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Allyl bromide in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-allyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-allyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group (common in D6, C6, and the target compound) is associated with enhanced π-π stacking in receptor binding .
  • Allyl and hydroxy groups (target compound vs. D6) alter metabolic pathways; allyl groups may reduce oxidative degradation compared to hydroxy derivatives .

Physicochemical Properties: Quinoline-containing analogs (D6, C6) exhibit higher molecular weights (>500 g/mol) and melting points (e.g., D6: ~215–220°C ), whereas the target compound’s simpler structure likely improves bioavailability. Ester derivatives (C6) show improved solubility over free acids or amides .

Biological Relevance :

  • Piperazine-acetamide hybrids with halogenated aryl groups (e.g., chlorophenyl in ) demonstrate antifungal activity, suggesting the target compound’s 4-methoxyphenyl group may offer a similar mechanism .
  • Indole-containing analogs () highlight the role of aromatic heterocycles in modulating receptor affinity, which the target compound lacks.

NMR Characterization

  • While specific NMR data for the target compound are unavailable, analogs with 4-methoxyphenyl groups (e.g., D6) show characteristic signals:
    • ¹H NMR : Aromatic protons at δ 6.8–7.5 ppm (methoxyphenyl), piperazine protons at δ 2.5–3.5 ppm .
    • ¹³C NMR : Carbonyl signals at δ 165–170 ppm (amide/ester), methoxy carbons at δ 55–56 ppm .

Biological Activity

N-allyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the synthesis, mechanism of action, and biological effects of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

Chemical Information:

  • Molecular Formula: C23H29N5O2
  • Molecular Weight: 407.51 g/mol
  • CAS Number: 252964-68-4
  • IUPAC Name: this compound

The compound features a piperazine ring, an allyl group, and a methoxyphenyl substituent, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring: Ethylenediamine is reacted with diethylene glycol under catalytic conditions.
  • Substitution with Methoxyphenyl Group: The piperazine intermediate is treated with 4-methoxyphenyl chloride under basic conditions.
  • Introduction of the Allyl Group: The intermediate is reacted with allyl bromide in the presence of a base.
  • Formation of the Oxoacetamide Group: The final step involves reacting the intermediate with oxalyl chloride followed by ammonia.

This compound interacts with specific molecular targets in the body, primarily through binding to receptors or enzymes. This interaction can modulate their activity, leading to various biological effects such as:

  • Inhibition of enzyme activity
  • Alteration of receptor signaling pathways

Pharmacological Profile

Research indicates that this compound exhibits significant pharmacological activities:

  • Receptor Binding Affinity:
    • The compound demonstrates high affinity for serotonin receptors (5-HT receptors), particularly 5-HT_1A and 5-HT_2A, which are implicated in mood regulation and anxiety disorders .
    • Binding studies have shown a Ki value in the nanomolar range, indicating potent receptor interactions.
  • In Vitro Studies:
    • In cellular assays, N-allyl derivatives have been shown to inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties .
    • The compound also demonstrates neuroprotective effects in models of neurodegeneration, possibly through antioxidant mechanisms.

Case Studies

Several studies have explored the biological activity of similar compounds bearing the piperazine moiety:

StudyCompoundBiological ActivityFindings
BAK4-51D3 Receptor AntagonistHigh affinity for D3 receptors; potential for PET imaging.
5-Methoxy derivatives5HT receptor ligandsPotent binding affinity with low nM Ki values; implications for mood disorders.

These studies highlight the relevance of piperazine-containing compounds in pharmacology and their therapeutic potential.

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